

The Structure-Activity Relationship of TAS2R14 Agonists: An In-depth Technical Guide

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Compound of Interest

Compound Name: TAS2R14 agonist-1

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This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of agonists for the human bitter taste receptor 2R14 (TAS2R14). TAS2R14 is a G protein-coupled receptor (GPCR) notable for its exceptional promiscuity, recognizing over 150 structurally diverse bitter compounds.^[1] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system, making it a compelling target for therapeutic drug development. This guide delves into the quantitative SAR data of known agonists, detailed experimental protocols for assessing TAS2R14 activation, and the underlying signaling pathways.

Molecular Architecture and Agonist Binding

Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of TAS2R14's structure and how it interacts with agonists. Contrary to the conventional mechanism of agonist binding in many GPCRs, TAS2R14 exhibits a unique binding mode. Its orthosteric binding pocket, the site typically occupied by endogenous ligands, is occupied by cholesterol.^{[2][3]} Bitter agonists, on the other hand, bind to an intracellular allosteric site.^{[2][3]} This dual-site interaction model, with cholesterol acting as a potential modulator, helps to explain the receptor's ability to be activated by a vast array of chemically diverse compounds. Cryo-EM structures have revealed that potent agonists like aristolochic acid, flufenamic acid, and compound 28.1 all bind to these intracellular pockets, suggesting a distinct activation mechanism for this receptor.

Quantitative Structure-Activity Relationship (SAR) Data

The promiscuity of TAS2R14 is evident in the wide range of chemical scaffolds that can elicit an agonistic response. The following tables summarize the quantitative data for a selection of TAS2R14 agonists, providing a basis for understanding the chemical features that govern potency.

High-Potency Synthetic Agonists

A focused effort in medicinal chemistry has led to the development of highly potent and selective TAS2R14 agonists. "**TAS2R14 agonist-1**" is identified as compound 32 from a study by Di Pizio et al., a potent partial agonist. An even more potent agonist, compound 28.1, has also been developed.

Compound Name	Assay Type	EC50 (nM)	Emax (%)	Reference
TAS2R14 agonist-1 (Compound 32)	Calcium Imaging	116.6 ± 23.6	66.7	
IP1 Accumulation	100	83		
cAMP Inhibition	180	61		
Compound 28.1	IP1 Accumulation	72	129	

Flufenamic Acid and Its Derivatives

Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized agonist of TAS2R14 and has served as a lead compound for the development of more potent analogs. The following table presents SAR data for a series of flufenamic acid derivatives from a calcium imaging assay.

Compound Number	R1	R2	R3	EC50 (nM)	E _{max} (%)
Flufenamic Acid	H	H	3-CF ₃	237.8 ± 12.9	100.0 ± 4.6
10	H	H	3-ethyl	993.4 ± 97.1	81.9 ± 8.3
11	H	H	4-CF ₃	258.1 ± 13.9	91.5 ± 2.6
12	H	H	4-aminophenyl	846.1 ± 69.9	105.5 ± 3.8
13	H	H	4-benzyloxy	344.2 ± 33.1	103.1 ± 4.4
14	4-F	H	4-benzyloxy	473.0 ± 59.5	96.0 ± 3.1
15	H	H	4-benzyloxyphe nyl	516.0 ± 47.8	85.2 ± 3.7
16	4-F	H	4-benzyloxyphe nyl	896.0 ± 111.7	84.7 ± 2.5
17	H	2-Cl	3-CF ₃	955.3 ± 94.0	77.5 ± 1.9
18	4-F	2-Cl	3-CF ₃	n.d.	83.7 ± 3.4
20	H	H	3-CF ₃ (linker mod.)	n.d.	39.6 ± 3.9
22	H	H	3-CF ₃ (linker mod.)	n.d.	37.8 ± 4.8
28	H	H	3-ethyl (tetrazole)	515.1 ± 52.7	94.3 ± 6.2
29	H	H	H (tetrazole)	320.5 ± 17.5	87.1 ± 6.4
30	H	H	4-benzyloxyphe nyl (tetrazole)	504.3 ± 20.8	80.4 ± 5.6

31	H	H	3-CF3 (tetrazole)	171.5 ± 23.6	115.6 ± 4.1
32 (TAS2R14 agonist-1)	H	H	3,5-bis(CF3) (tetrazole)	116.6 ± 23.6	66.7 ± 11.6

Data adapted from Di Pizio et al., Cell Mol Life Sci, 2020.n.d. = not determined.

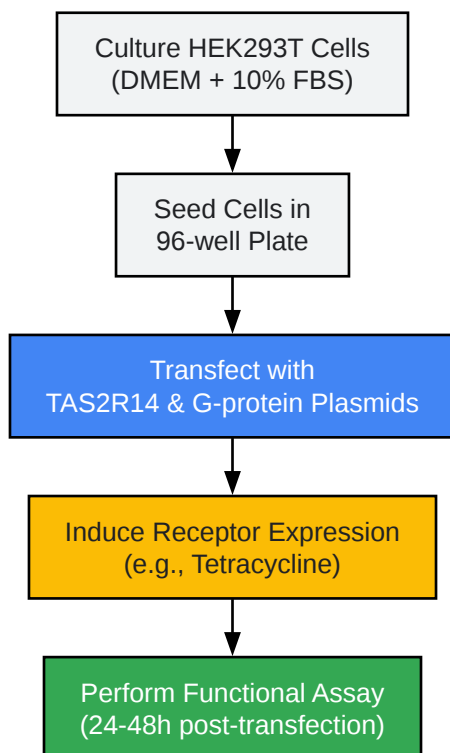
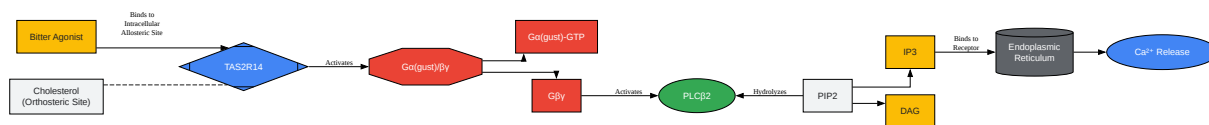
Structurally Diverse TAS2R14 Agonists

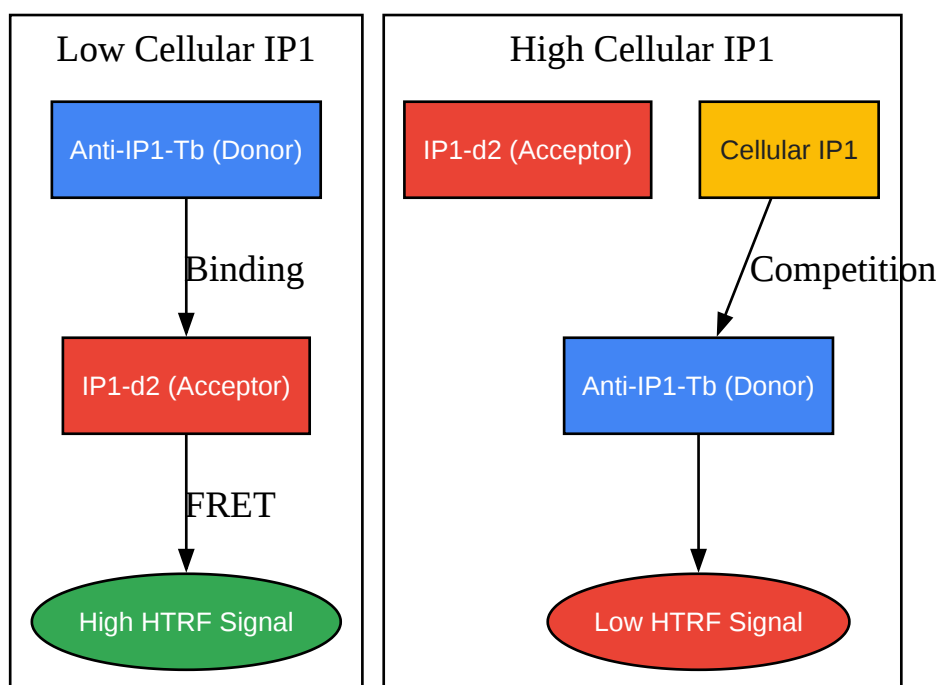
The remarkable promiscuity of TAS2R14 is highlighted by its activation by a wide array of structurally diverse compounds.

Agonist	Assay Type	EC50 (μM)	Reference
Flufenamic Acid	G-protein Dissociation	8.85 ± 2.52	
Aristolochic Acid	Calcium Imaging	~1-10	
Ritonavir	Calcium Imaging	Micromolar range	
Quinine	Calcium Imaging	Responsive at 1000 μM	
Diphenhydramine	Calcium Imaging	Full agonist	

Signaling Pathway of TAS2R14 Activation

TAS2R14 is a canonical GPCR that primarily signals through the G protein gustducin (Gαgust). Upon agonist binding to the intracellular allosteric site, a conformational change in the receptor leads to the activation of gustducin. The activated Gα subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which is the hallmark of TAS2R activation and the primary readout in many functional assays.





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